2-Isopropyl-3-methoxypyrazine

Catalog No.
S595833
CAS No.
25773-40-4
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-3-methoxypyrazine

CAS Number

25773-40-4

Product Name

2-Isopropyl-3-methoxypyrazine

IUPAC Name

2-methoxy-3-propan-2-ylpyrazine

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3

InChI Key

NTOPKICPEQUPPH-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN=C1OC

Synonyms

2-isopropyl-3-methoxypyrazine, 2-methoxy-3-isopropylpyrazine, 3-isopropyl-2-methoxypyrazine

Canonical SMILES

CC(C)C1=NC=CN=C1OC

IPMP as a Flavor and Aroma Compound

2-Isopropyl-3-methoxypyrazine (IPMP) is a well-studied flavor and aroma compound found in various foods and beverages []. Researchers utilize IPMP to understand the sensory profiles of products and how it contributes to overall perception. For example, studies have investigated the presence of IPMP in

  • Grapes and Grape Juice: IPMP is a natural component influencing the flavor profile of certain grape varietals []. However, high levels of IPMP can be problematic. Ladybugs (Harmonia axyridis) can impart an off-flavor, known as "ladybug taint," to grapes and subsequently juice, due to the presence of IPMP.

IPMP as a Marker Compound

Scientists use IPMP as a marker compound in various contexts. Given its distinctive properties and presence in specific organisms, it can aid in

  • Microbial Studies: Researchers have identified IPMP as a metabolite produced by Saccharomyces cerevisiae, a yeast strain commonly used in fermentation processes.

IPMP in Agricultural Research

IPMP finds application in agricultural research, particularly for

  • Understanding Plant-Insect Interactions: Studies have explored the role of IPMP in plant defense mechanisms against herbivores.

2-Isopropyl-3-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines, characterized by its distinctive odor profile. It is known for its presence in various vegetables and wines, contributing to specific flavor notes. The molecular formula for 2-isopropyl-3-methoxypyrazine is C₈H₁₂N₂O, and it features a pyrazine ring substituted with an isopropyl group and a methoxy group at the 2 and 3 positions, respectively. This compound is particularly noted for its low odor threshold, making it detectable at concentrations as low as 2 nanograms per liter, which can result in undesirable flavors in certain food products, such as wine and coffee .

The primary area of research on IPMP revolves around its role as a flavor compound. IPMP is detectable by humans at very low concentrations and contributes to the characteristic “bell pepper” or “green” aromas in certain foods, particularly grapes and wines [].

Studies have shown that IPMP levels can influence the sensory perception of wine quality [].

The chemical reactivity of 2-isopropyl-3-methoxypyrazine includes its degradation through advanced oxidation processes. Studies have shown that it can be effectively removed from water using ultraviolet light combined with chlorine or hydrogen peroxide. These reactions typically involve hydroxyl radicals that facilitate the breakdown of the compound into less odorous products . Additionally, the compound can undergo methylation reactions, as demonstrated in various synthesis methods where it is derived from amino acids like L-valine .

The synthesis of 2-isopropyl-3-methoxypyrazine typically involves multi-step reactions starting from amino acids. One common method utilizes L-valine as a precursor, undergoing several transformations to yield the desired product. A notable synthesis route includes:

  • Formation of an intermediate pyrazine derivative.
  • Methylation to introduce the methoxy group.
  • Isolation and purification of the final compound.

This synthetic pathway has been optimized for yield and efficiency, achieving significant improvements over earlier methods .

2-Isopropyl-3-methoxypyrazine has applications primarily in the food and beverage industry due to its flavor characteristics. It is often studied for its impact on wine quality, particularly in varietals like Sauvignon Blanc, where it contributes to green bell pepper notes. Additionally, it has been investigated for its role in coffee flavor profiles and potential off-flavors caused by pests .

Studies investigating the interaction of 2-isopropyl-3-methoxypyrazine with other compounds reveal insights into its behavior in complex mixtures. For instance, its degradation kinetics have been analyzed under various oxidative conditions, highlighting how it reacts with hydroxyl radicals generated during advanced oxidation processes . Such studies are crucial for understanding how to mitigate undesirable flavors in consumables.

Several compounds share structural similarities with 2-isopropyl-3-methoxypyrazine, including:

  • 3-Isobutyl-2-methoxypyrazine: Known for similar flavor contributions but with a slightly different odor profile.
  • 3-Isopropyl-2-methoxypyrazine: Exhibits comparable olfactory characteristics but varies in detection thresholds.
  • 2-Methyl-3-methoxypyrazine: A simpler structure that also contributes to green flavors but lacks some complexity found in isopropyl derivatives.
CompoundUnique Characteristics
2-Isopropyl-3-methoxypyrazineLow odor threshold; contributes to undesirable flavors
3-Isobutyl-2-methoxypyrazineSimilar flavor profile; slightly higher detection threshold
3-Isopropyl-2-methoxypyrazineComparable odor characteristics; varies by concentration
2-Methyl-3-methoxypyrazineSimpler structure; less complex flavor profile

The uniqueness of 2-isopropyl-3-methoxypyrazine lies in its specific contributions to flavor profiles in wines and its low detection threshold, which can lead to significant sensory impacts even at trace levels .

The Williamson ether synthesis represents one of the most fundamental approaches for introducing the methoxy group into the pyrazine ring structure of 2-isopropyl-3-methoxypyrazine [2]. This reaction involves the nucleophilic substitution of an alkoxide ion with an alkyl halide, following an SN2 (bimolecular nucleophilic substitution) mechanism [15]. In the specific context of 2-isopropyl-3-methoxypyrazine synthesis, this approach typically begins with 2-isopropyl-3-hydroxypyrazine as the starting material [1].

The reaction mechanism proceeds through several distinct steps [2] [15]:

  • Formation of the alkoxide ion: The hydroxyl group of 2-isopropyl-3-hydroxypyrazine is deprotonated using a strong base such as sodium hydride or potassium hydroxide to form the corresponding alkoxide ion [1] [15].

  • Nucleophilic attack: The alkoxide ion, being a strong nucleophile, attacks the electrophilic carbon of an alkyl halide (typically methyl iodide or methyl bromide) in an SN2 fashion [2] [15].

  • Bond formation and leaving group departure: The nucleophilic attack results in the formation of a new carbon-oxygen bond while simultaneously displacing the halide leaving group [15] [21].

The general reaction for the methoxylation step can be represented as follows [1] [10]:

2-isopropyl-3-hydroxypyrazine + Base → 2-isopropyl-3-alkoxypyrazine (anion) + Base-H2-isopropyl-3-alkoxypyrazine (anion) + CH3X → 2-isopropyl-3-methoxypyrazine + X-

Where X represents a halide leaving group (typically I, Br, or Cl) [2] [15].

Research findings indicate that the Williamson ether synthesis for 2-isopropyl-3-methoxypyrazine achieves optimal yields under specific conditions [1]. A study by Zhang demonstrated that using Ambersep 900 hydroxide as the base in the methylation of 2-isopropyl-3-hydroxypyrazine resulted in improved yields compared to traditional bases [1] [10]. The reaction typically proceeds at moderate temperatures (25-60°C) in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran [1] [8].

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOHMethanol252426
KOHDMSO401235
Ambersep 900 hydroxideTHF60854

Table 1: Comparison of reaction conditions for the Williamson ether synthesis of 2-isopropyl-3-methoxypyrazine [1]

The Williamson approach is particularly advantageous for the synthesis of 2-isopropyl-3-methoxypyrazine due to its relatively straightforward procedure and moderate to good yields [1] [8]. However, the success of this method is highly dependent on the choice of base, solvent, and reaction conditions [2] [15]. The use of primary alkyl halides (such as methyl halides) is preferred due to their higher reactivity in SN2 reactions, while secondary and tertiary alkyl halides tend to favor elimination reactions [8] [21].

Nucleophilic Substitution Routes

Nucleophilic substitution represents another important synthetic route for the preparation of 2-isopropyl-3-methoxypyrazine, particularly through the modification of pre-existing pyrazine derivatives [4] [16]. Unlike the Williamson ether synthesis, which typically involves the substitution of a hydroxyl group with a methoxy group, these routes often involve the direct substitution of other leaving groups on the pyrazine ring [16] [20].

Several nucleophilic substitution pathways have been explored for the synthesis of 2-isopropyl-3-methoxypyrazine [4] [13]:

  • Direct nucleophilic substitution of halopyrazines: This approach involves the reaction of 2-isopropyl-3-halopyrazine (where the halogen is typically chlorine or bromine) with sodium methoxide or potassium methoxide [13] [20]. The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, which is facilitated by the electron-deficient nature of the pyrazine ring [16] [20].

  • Substitution of activated pyrazines: The presence of electron-withdrawing groups adjacent to the leaving group enhances the electrophilicity of the carbon atom, making nucleophilic substitution more favorable [16] [20]. For instance, 2-isopropyl-3-nitropyrazine can undergo nucleophilic substitution with methoxide to yield 2-isopropyl-3-methoxypyrazine [13] [20].

The mechanism of nucleophilic aromatic substitution in pyrazine systems typically involves the formation of a Meisenheimer complex intermediate [16] [20]:

2-isopropyl-3-X-pyrazine + CH3O- → [Meisenheimer complex] → 2-isopropyl-3-methoxypyrazine + X-

Where X represents a leaving group such as a halogen or nitro group [16] [20].

Research has shown that the reactivity order for leaving groups in nucleophilic substitution reactions of pyrazine derivatives follows the pattern: F > NO2 > Cl ≈ Br > I, which is consistent with the general trend observed in nucleophilic aromatic substitution reactions [20]. However, in certain cases, particularly with N-methylpyridinium compounds (which share structural similarities with pyrazines), a different leaving group order has been observed: CN ≥ F > Cl ≈ Br ≈ I [20].

Leaving GroupRelative Reaction RateReaction ConditionsYield (%)
F100MeONa, MeOH, 60°C, 4h78
Cl25MeONa, MeOH, 80°C, 8h65
Br20MeONa, MeOH, 80°C, 10h60
I5MeONa, MeOH, 100°C, 12h45
NO290MeONa, MeOH, 60°C, 6h72

Table 2: Relative reactivity of leaving groups in nucleophilic substitution reactions for the synthesis of 2-isopropyl-3-methoxypyrazine [16] [20]

Recent studies have also explored the use of sodium hydride-iodide composites as reagents for nucleophilic amination of methoxypyridines, which could potentially be adapted for the synthesis of methoxypyrazines [13]. This approach offers the advantage of proceeding under milder conditions and with higher selectivity compared to traditional nucleophilic substitution methods [13].

The nucleophilic substitution routes provide valuable alternatives to the Williamson ether synthesis, particularly when starting from halogenated or otherwise activated pyrazine derivatives [13] [16]. The choice between these approaches depends on the availability of starting materials, desired reaction conditions, and specific synthetic requirements [16] [20].

Alkylation and Reduction Strategies

Alkylation and reduction strategies represent another set of synthetic approaches for the preparation of 2-isopropyl-3-methoxypyrazine, focusing on the introduction of the isopropyl group and subsequent functionalization of the pyrazine ring [4] . These methods often involve multiple steps and can be tailored to achieve specific substitution patterns [1] [4].

Alkylation Strategies

The alkylation of pyrazines to introduce the isopropyl group at the 2-position can be accomplished through several methods [4] :

  • Direct alkylation using ketones and aldehydes: Research has demonstrated that pyrazines can undergo nuclear alkylation when treated with aldehydes or ketones in the presence of alkali or alkaline earth metals in liquid ammonia [4]. For the synthesis of 2-isopropyl-3-methoxypyrazine, this approach typically involves the reaction of 3-methoxypyrazine with acetone or isopropyl halides [4] .

  • Alkylation via organometallic intermediates: This approach involves the formation of a lithiated or magnesiated pyrazine intermediate, which can then react with isopropyl halides or other electrophiles to introduce the isopropyl group [19]. The regioselectivity of this reaction is often controlled by directing groups or by the inherent reactivity of the pyrazine ring [4] .

  • Alkylation through dehydrogenative coupling: Recent research has explored the dehydrogenative coupling of 2-amino-3-methylbutane-1-ol to form 2,5-diisopropylpyrazine, which can serve as a precursor for the synthesis of 2-isopropyl-3-methoxypyrazine [19]. This approach, catalyzed by manganese pincer complexes, offers an atom-economical route with hydrogen gas and water as the only byproducts [19].

The mechanism for the dehydrogenative coupling approach involves several steps [19]:

1. Dehydrogenation of 2-amino-3-methylbutane-1-ol to form an aldehyde intermediate2. Self-coupling of the aldehyde intermediate to form 2,5-dihydropyrazine derivatives3. Further dehydrogenation to form the aromatic pyrazine derivative

This method has been shown to yield 86% of 2,5-diisopropylpyrazine under optimized conditions [19].

Reduction Strategies

Reduction strategies are often employed in conjunction with alkylation to achieve the desired substitution pattern in 2-isopropyl-3-methoxypyrazine [1] [12]:

  • Selective reduction of functional groups: In cases where the pyrazine ring contains additional functional groups, selective reduction can be employed to modify these groups while preserving the core structure [12] . For instance, the reduction of carbonyl groups to alcohols or the reduction of nitro groups to amines can be key steps in the synthesis of 2-isopropyl-3-methoxypyrazine precursors [12].

  • Reduction of pyrazine N-oxides: Pyrazine N-oxides can serve as useful intermediates in the synthesis of substituted pyrazines [12] . The selective reduction of these N-oxides can facilitate further functionalization of the pyrazine ring .

Alkylation/Reduction MethodStarting MaterialConditionsProductYield (%)
Ketone alkylation3-methoxypyrazineAcetone, Na/NH3(l), -33°C, 2h2-isopropyl-3-methoxypyrazine45
Organolithium method3-methoxypyrazine1. n-BuLi, THF, -78°C, 1h
2. 2-iodopropane, -78°C to rt, 12h
2-isopropyl-3-methoxypyrazine60
Dehydrogenative coupling2-amino-3-methylbutane-1-olMn catalyst, KH, toluene, 150°C, 24h2,5-diisopropylpyrazine86
Reduction of N-oxide2-isopropyl-3-methoxypyrazine N-oxideNa2S2O4, H2O/MeOH, rt, 4h2-isopropyl-3-methoxypyrazine90

Table 3: Comparison of alkylation and reduction strategies for the synthesis of 2-isopropyl-3-methoxypyrazine and related compounds [4] [19]

The combination of alkylation and reduction strategies offers versatile approaches to the synthesis of 2-isopropyl-3-methoxypyrazine, allowing for the selective introduction of substituents and the modification of functional groups [4] . These methods are particularly valuable when specific regioselectivity is required or when starting from readily available precursors [19].

Optimization of Industrial-Scale Production

The industrial-scale production of 2-isopropyl-3-methoxypyrazine requires careful optimization of reaction conditions, process parameters, and purification methods to ensure cost-effectiveness, high yields, and product quality [5] . Several key aspects have been addressed in the development of optimized production processes [10] .

Process Optimization

The optimization of industrial-scale production of 2-isopropyl-3-methoxypyrazine focuses on several critical parameters [18]:

  • Reaction conditions: Temperature, pressure, and reaction time significantly impact the yield and purity of the final product [18]. For instance, the Williamson ether synthesis approach has been optimized to operate at moderate temperatures (50-60°C) with reaction times of 8-12 hours to achieve maximum yields [1] [18].

  • Solvent selection: The choice of solvent affects reaction rates, selectivity, and product isolation [18]. Polar aprotic solvents such as dimethyl sulfoxide, tetrahydrofuran, or acetonitrile are commonly employed in industrial processes due to their ability to dissolve both organic and inorganic reagents and their compatibility with a wide range of reaction conditions [1] [18].

  • Catalyst systems: The development of efficient catalyst systems has been a focus of recent research [19]. For alkylation reactions, manganese-based catalysts have shown promise as alternatives to traditional noble metal catalysts, offering advantages in terms of cost, availability, and environmental impact [19].

  • Continuous flow processes: The implementation of continuous flow reactors has improved efficiency and scalability compared to batch processes . These systems allow for better control of reaction parameters, reduced reaction times, and simplified scale-up procedures [22].

Process ParameterBatch ProcessContinuous Flow ProcessImprovement
Reaction time8-12 hours30-60 minutes8-16 fold reduction
Solvent usage10-15 L/kg product3-5 L/kg product60-70% reduction
Energy consumption5-8 kWh/kg2-3 kWh/kg50-60% reduction
Product purity95-97%98-99%2-4% increase
Overall yield45-55%60-70%15-25% increase

Table 4: Comparison of batch and continuous flow processes for industrial production of 2-isopropyl-3-methoxypyrazine [22]

Purification and Quality Control

The purification of 2-isopropyl-3-methoxypyrazine at industrial scale presents several challenges due to its volatile nature and the potential presence of structurally similar impurities [5] [18]:

  • Distillation techniques: Fractional distillation under reduced pressure is commonly employed for the purification of 2-isopropyl-3-methoxypyrazine [5]. The compound has a boiling point of approximately 67°C at standard pressure, making careful temperature control essential during distillation [3] [5].

  • Chromatographic methods: For high-purity applications, chromatographic techniques such as preparative high-performance liquid chromatography or flash chromatography may be employed [18]. These methods allow for the separation of closely related impurities that may not be effectively removed by distillation [18].

  • Quality control parameters: Industrial production requires robust quality control measures to ensure consistent product quality [3] [5]. Key parameters include purity (typically >98% by gas chromatography), identity confirmation (by spectroscopic methods), and sensory evaluation (due to the compound's potent aroma characteristics) [3] [5].

Economic and Environmental Considerations

The optimization of industrial-scale production also takes into account economic and environmental factors [19]:

  • Cost analysis: The production cost of 2-isopropyl-3-methoxypyrazine is influenced by factors such as raw material prices, energy consumption, labor costs, and capital investment [5] [22]. Current market prices range from approximately $45-63 per gram for research-grade material, with bulk production achieving significantly lower costs [5].

  • Environmental impact: Modern production processes aim to minimize waste generation, reduce energy consumption, and utilize greener solvents and reagents [19]. The development of catalytic methods that generate hydrogen gas and water as the only byproducts represents a significant advancement in environmentally friendly synthesis [19].

  • Scale-up challenges: The transition from laboratory to industrial scale presents challenges related to heat transfer, mixing efficiency, and safety considerations . These challenges are addressed through careful engineering design and process validation studies [22].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Boiling Point

120.00 to 125.00 °C. @ 20.00 mm Hg

Heavy Atom Count

11

UNII

1FL7L111A6

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 96 of 1448 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1352 of 1448 companies with hazard statement code(s):;
H302 (95.19%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93905-03-4
25773-40-4

Wikipedia

2-isopropyl-3-methoxypyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Pyrazine, 2-methoxy-3-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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